

# AZD1940: A Technical Overview of a Peripherally Selective Cannabinoid Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**AZD1940**, also known as ART-2713 or NEO-1940, is a synthetic, orally active, and peripherally selective cannabinoid receptor agonist developed by AstraZeneca.[1] It exhibits high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), acting as a full agonist at both receptors across multiple species, including humans, rats, and mice.[2][3] Initially investigated for the treatment of neuropathic pain, its development was halted due to insufficient analgesic efficacy and the emergence of unforeseen central nervous system (CNS)-related side effects in human clinical trials.[1][4] This guide provides a comprehensive technical overview of **AZD1940**, detailing its pharmacological properties, experimental protocols, and clinical findings.

## **Chemical and Physical Properties**

**AZD1940** is a benzimidazole derivative with the IUPAC name N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide.[1]



| Property          | Value          |
|-------------------|----------------|
| Molecular Formula | C20H29F2N3O2S  |
| Molar Mass        | 413.53 g·mol-1 |
| CAS Number        | 881413-29-2    |
| PubChem CID       | 11675994       |

# Pharmacology Mechanism of Action

**AZD1940** functions as a potent, full agonist at both CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, ultimately resulting in the dampening of neuronal excitability. The analgesic effects of cannabinoids are primarily mediated through the activation of CB1 receptors in the peripheral and central nervous systems, while CB2 receptor activation is predominantly associated with anti-inflammatory responses in immune cells.[2] **AZD1940** was designed to be peripherally selective, aiming to provide analgesia by acting on peripheral CB1 and CB2 receptors while minimizing the psychoactive effects associated with central CB1 receptor activation.[5]

## **Pharmacodynamics**

**AZD1940**'s affinity for human cannabinoid receptors has been quantified through radioligand binding assays.

| Receptor           | pKi  |
|--------------------|------|
| Human CB1 Receptor | 7.93 |
| Human CB2 Receptor | 9.06 |

Table 1: Binding affinities (pKi) of AZD1940 for human cannabinoid receptors.[2][3]



The compound also demonstrates high affinity for rat and mouse CB1 and CB2 receptors.[2] Functional assays have confirmed that **AZD1940** acts as a full agonist at both receptor subtypes in all three species.[2]

### **Pharmacokinetics**

Preclinical studies in rats and primates indicated that **AZD1940** has low brain uptake at doses that produce analgesic effects, supporting its design as a peripherally restricted agent.[2][5] The brain-to-plasma partition coefficient in rats was reported to be 0.04.[6] This low central penetration was further confirmed in non-human primates using positron emission tomography (PET) imaging with [11C]-labeled **AZD1940**.[6]

# Experimental Protocols Radioligand Binding Assays

Detailed protocols for the binding assays that determined the pKi values are not publicly available in the search results. However, a general methodology for such assays is as follows:

Objective: To determine the binding affinity of AZD1940 for human CB1 and CB2 receptors.

#### Materials:

- Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
- Radioligand (e.g., [3H]CP-55,940), a potent cannabinoid agonist.
- AZD1940 at various concentrations.
- Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin and protease inhibitors).
- Glass fiber filters.
- Scintillation counter.

#### Procedure:

 Incubate the cell membrane preparations with the radioligand and varying concentrations of AZD1940.



- · Allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid ligand.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The inhibition constant (Ki) is calculated from the IC50 value (the concentration of **AZD1940** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

## In Vivo Analgesia Models in Rats

While specific protocols for **AZD1940** are not detailed, the following represents a standard approach for assessing analgesic efficacy in rodent models of inflammatory and neuropathic pain.

Objective: To evaluate the analgesic effect of orally administered **AZD1940** in rat models of pain.

Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):

- Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rat.
- After a set period for inflammation to develop (e.g., 24 hours), administer AZD1940 orally at various doses.
- Assess pain behavior at different time points post-dosing using methods such as:
  - Von Frey test: Measures mechanical allodynia (pain response to a non-painful stimulus)
     using calibrated filaments.



- Plantar test: Measures thermal hyperalgesia (increased sensitivity to heat) by applying a radiant heat source to the paw.
- A control group receives a vehicle. The degree of reversal of allodynia or hyperalgesia indicates analgesic efficacy.

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

- Surgically induce a neuropathy by loosely ligating the sciatic nerve.
- Allow several days for neuropathic pain behaviors to develop.
- Administer AZD1940 orally at various doses.
- Assess mechanical allodynia and thermal hyperalgesia as described above.
- Compare the responses to a vehicle-treated control group.

## **Signaling Pathway and Experimental Workflow**



Click to download full resolution via product page

Caption: Simplified signaling pathway of **AZD1940** at cannabinoid receptors.





Click to download full resolution via product page

Caption: Experimental and clinical development workflow for AZD1940.



### **Clinical Studies**

**AZD1940** advanced to clinical trials to assess its safety, tolerability, and analgesic efficacy in humans.

## **Human Capsaicin-Induced Pain Model**

A randomized, double-blind, placebo-controlled, crossover study was conducted in 44 healthy male volunteers to evaluate the effects of single oral doses of **AZD1940** (400 µg and 800 µg) on capsaicin-induced pain and hyperalgesia.[7]

#### **Protocol Summary:**

- Pain Induction: Intradermal capsaicin injections in the forearm to induce ongoing pain, and application of capsaicin cream to the calf to induce primary and secondary hyperalgesia.
- Outcome Measures:
  - Pain intensity assessed using a visual analogue scale (VAS).[7]
  - Heat pain thresholds and the area of mechanical allodynia to measure hyperalgesia.
  - Central nervous system effects were monitored using visual analogue mood scales (VAMS) for feelings such as 'high' and 'sedated'.[7]

#### Results:

- AZD1940 did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[7]
- Mild, dose-dependent CNS effects, including feeling 'high' and 'sedated', were observed.
- Dose-dependent, mild-to-moderate CNS-related and gastrointestinal adverse events were reported.[7]

## **Post-Operative Dental Pain Study**

A randomized, double-blind, placebo-controlled study evaluated the analgesic efficacy of a single 800 µg oral dose of **AZD1940** in 151 patients undergoing surgical removal of an impacted lower third molar.[8][9][10]



#### **Protocol Summary:**

- Intervention: Patients received either AZD1940 (800 μg), naproxen (500 mg, as an active comparator), or placebo 1.5 hours before surgery.[8]
- Primary Outcome: Pain intensity measured on a VAS over 8 hours post-surgery (AUC0-8h).
- Secondary Outcomes: Pain on jaw movement, time to rescue medication, and the number of patients requesting rescue medication.[8]

#### Results:

- There was no statistically significant difference in pain relief between AZD1940 and placebo.
- Naproxen provided significantly better pain relief than both AZD1940 and placebo.[8]
- **AZD1940** was associated with a high incidence of adverse events, including postural dizziness (80%), nausea (26%), and hypotension (21%).[8]
- Statistically significant, though numerically small, increases in VAMS scores for "sedated" and "high" were observed with AZD1940 compared to placebo.[8]

## Conclusion

**AZD1940** is a high-affinity, full agonist for both CB1 and CB2 receptors that was designed for peripheral selectivity to treat neuropathic pain. While preclinical studies in animals showed promise for analgesia with low brain penetration, these findings did not translate to human clinical trials. In two different human pain models, **AZD1940** failed to demonstrate significant analgesic efficacy.[7][8] Furthermore, despite its intended peripheral restriction, it produced unexpected and dose-limiting central cannabinoid-like side effects.[1][8] Consequently, the clinical development of **AZD1940** was discontinued. The case of **AZD1940** highlights the challenges in translating preclinical cannabinoid pharmacology to effective and well-tolerated therapeutics in humans.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD-1940 Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD-1940 Wikipedia [ja.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study to investigate the analgesic efficacy of a single dose of AZD1940 [astrazenecaclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [AZD1940: A Technical Overview of a Peripherally Selective Cannabinoid Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#what-is-azd1940]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com